molecular formula C13H12BNO3 B1365590 (4-(Phenylcarbamoyl)phenyl)boronic acid CAS No. 330793-45-8

(4-(Phenylcarbamoyl)phenyl)boronic acid

Número de catálogo: B1365590
Número CAS: 330793-45-8
Peso molecular: 241.05 g/mol
Clave InChI: DAUSGSRIYCUJDK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(4-(Phenylcarbamoyl)phenyl)boronic acid is an organic compound with the molecular formula C13H12BNO3. It is a boronic acid derivative characterized by the presence of a phenylcarbamoyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Phenylcarbamoyl)phenyl)boronic acid typically involves the reaction of 4-aminophenylboronic acid with phenyl isocyanate. The reaction proceeds under mild conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, solvent usage, and purification processes to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: (4-(Phenylcarbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Aplicaciones Científicas De Investigación

Drug Delivery Systems

(4-(Phenylcarbamoyl)phenyl)boronic acid and its derivatives are increasingly used in drug delivery systems due to their ability to form reversible covalent bonds with diols, such as those found in sugars. This property is particularly beneficial for creating glucose-responsive drug delivery systems.

  • Chitosan Nanoparticles : Research has shown that nanoparticles modified with this compound can enhance the targeting of cancer cells. These nanoparticles demonstrate improved retention in tumor sites due to interactions with over-expressed sialic acid residues on cancer cells. Studies indicate that these nanoparticles loaded with doxorubicin exhibit superior efficacy in restricting tumor growth compared to non-decorated counterparts .
  • Insulin Delivery : The compound has been employed in the design of insulin-loaded nanoparticles that respond to glucose levels, facilitating controlled insulin release. The results indicate that higher glucose concentrations lead to increased insulin delivery, showcasing its potential for diabetes management .

Antibacterial Applications

Recent studies have highlighted the antibacterial properties of this compound-functionalized nanoparticles. These nanoparticles have shown effectiveness in treating diabetic wounds by enhancing wound healing and exhibiting antibacterial activity against common pathogens .

Flame Retardant Materials

The integration of this compound into polymer matrices has been explored for developing flame-retardant materials. Boron-containing compounds are known for their ability to enhance the thermal stability and fire resistance of polymers, making them suitable for various industrial applications .

Synthesis of Functional Polymers

The compound serves as a key building block in synthesizing functional polymers that can be tailored for specific applications, including sensors and smart materials. Its ability to form stable complexes with sugars allows for the development of materials that can respond to environmental stimuli, such as changes in pH or temperature .

Case Studies

StudyApplicationFindings
Bheemisetty et al. (2024)Cancer TreatmentDemonstrated enhanced cellular uptake and anti-tumor activity of chitosan nanoparticles modified with this compound .
Smoum et al. (2016)Oral Drug DeliveryDeveloped conjugates that protect calcitonin from proteolysis, showing promise for oral delivery systems .
Recent Study (2023)Wound HealingInvestigated phenyl boronic acid-functionalized quercetin nanoparticles, revealing improved antibacterial and wound healing properties compared to standard treatments .

Mecanismo De Acción

The mechanism of action of (4-(Phenylcarbamoyl)phenyl)boronic acid primarily involves the boronic acid group’s ability to form reversible covalent bonds with nucleophilic sites in biological molecules. This interaction is particularly significant in enzyme inhibition, where the boronic acid group can bind to the active site of enzymes, thereby inhibiting their activity. The phenylcarbamoyl moiety may also contribute to the compound’s binding affinity and specificity by interacting with hydrophobic pockets in the target molecules .

Comparación Con Compuestos Similares

Uniqueness: (4-(Phenylcarbamoyl)phenyl)boronic acid is unique due to the presence of the phenylcarbamoyl group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s ability to interact with biological targets, making it a valuable tool in medicinal chemistry and drug development .

Actividad Biológica

(4-(Phenylcarbamoyl)phenyl)boronic acid (CAS: 330793-45-8) is a compound that belongs to the class of boronic acids, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C13H12BNO
  • Molecular Weight : 241.05 g/mol
  • Purity : 98%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can influence the activity of proteins involved in various cellular processes.

Key Mechanisms:

  • Proteasome Inhibition : Some studies indicate that boronic acids can act as proteasome inhibitors, leading to the accumulation of regulatory proteins and subsequent cell cycle arrest. For instance, a related dipeptide boronic acid has shown to halt cell cycle progression at the G2/M phase in cancer cells, suggesting potential applications in oncology .
  • Chemokine Receptor Antagonism : Research has identified boronic acids as antagonists of chemokine receptors CXCR1 and CXCR2, which play critical roles in inflammation and cancer progression. For example, a derivative of phenylboronic acid exhibited noncompetitive antagonism against these receptors with an IC50 value of 38 nM .
  • Antibacterial Activity : The compound has also demonstrated antibacterial properties through its interaction with bacterial cell surfaces. Studies have shown that phenylboronic acids can enhance bacterial aggregation, leading to increased sensitivity and potential antibacterial effects against pathogens like E. coli .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Study Biological Activity IC50/Effect Notes
Study 1 CXCR1/CXCR2 AntagonismIC50 = 38 nMNoncompetitive antagonist; significant in inflammatory diseases.
Study 2 Growth Inhibition in CyanobacteriaDose-dependent inhibition at 1.0 mMStimulated carotenoid production at lower concentrations.
Study 3 Proteasome InhibitionIC50 = 7.05 nMInduces G2/M phase arrest in cancer cells; potential for tumor therapy.
Study 4 Antibacterial ActivityAggregation leading to bacterial deathEnhanced recognition and killing of bacteria via phenylboronic acid interactions.

Case Study: CXCR Antagonism

In a study examining the effects of various boronic acid derivatives on human polymorphonuclear cells (PMNs), this compound was found to significantly inhibit CXCL1-induced calcium flux, highlighting its potential as a therapeutic agent for conditions characterized by excessive inflammation .

Case Study: Antibacterial Effects

Another investigation focused on the impact of phenylboronic acid on cyanobacterial growth revealed that at high concentrations (1.0 mM), it inhibited growth significantly while promoting pigment biosynthesis at lower concentrations (0.3 mM). This dual effect suggests its potential utility in managing microbial populations in ecological settings .

Propiedades

IUPAC Name

[4-(phenylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BNO3/c16-13(15-12-4-2-1-3-5-12)10-6-8-11(9-7-10)14(17)18/h1-9,17-18H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUSGSRIYCUJDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455113
Record name [4-(Phenylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330793-45-8
Record name [4-(Phenylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Phenylaminocarbonyl)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

n-Butyl lithium(1.6 M in hexane solution, 5.7 ml, 9.05 mmol) was added slowly to a solution of N1-phenyl-4-bromo-2-methoxybenzamide (1.0 g, 3.62 mmol) in tetrahydrofuran (27 mL) at −78° C. After 30 minutes, triisopropyl borate (1.25 mL, 5.43 mmol) was added rapidly. The reaction mixture was allowed to warm up to room temperature after 13 minutes and stirred for 6 hours. Hydrochloric acid (2.5N, 27 mL) was added and the mixture was stirred overnight. The layers were separated and the aqueous layer was extracted with ethyl acetate. The combined organic layer was washed with brine, dried over MgSO4, filtered and concentrated. The residue was recrystallized from ethyl acetate/heptane to give 4-(anilinocarbonyl)phenylboronic acid (0.354 g, 40%). 1H NMR (DMSO-d6) δ 7.10 (m, 1H), 7.35 (m, 2H), 7.80 (m, 4H), 7.92 (m, 2H), 8.23 (s, 2H), 10.23 (s, 1H).
Quantity
5.7 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
1.25 mL
Type
reactant
Reaction Step Two
Quantity
27 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(Phenylcarbamoyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-(Phenylcarbamoyl)phenyl)boronic acid
Reactant of Route 3
(4-(Phenylcarbamoyl)phenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(4-(Phenylcarbamoyl)phenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(4-(Phenylcarbamoyl)phenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(4-(Phenylcarbamoyl)phenyl)boronic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.